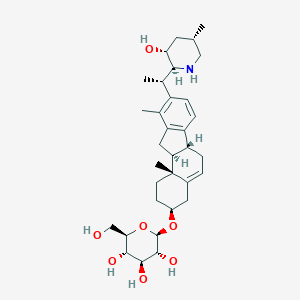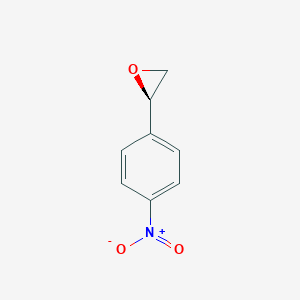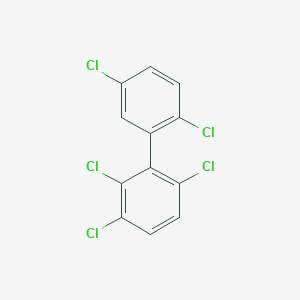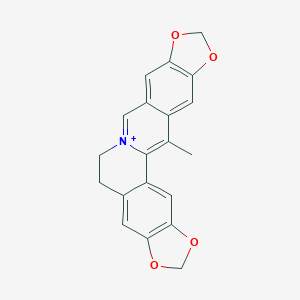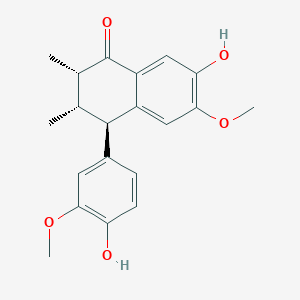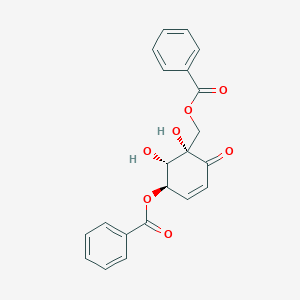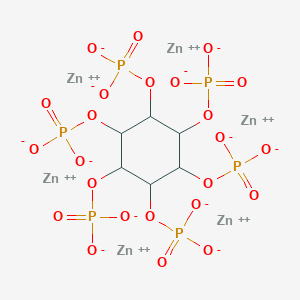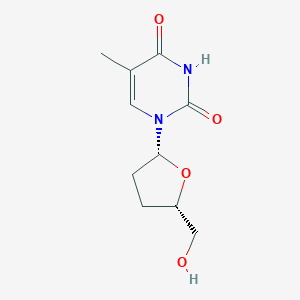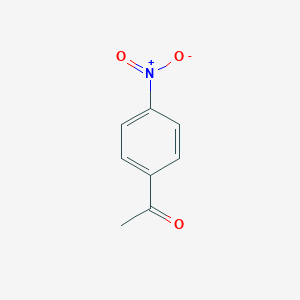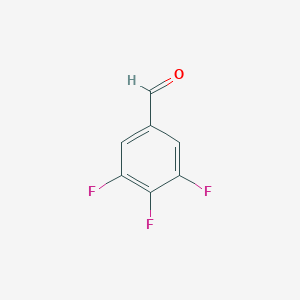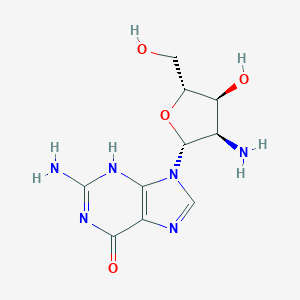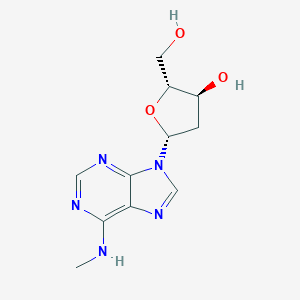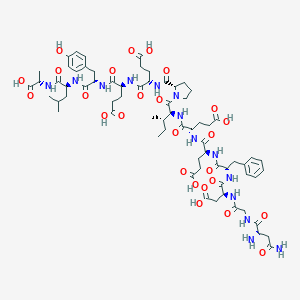
Hirudin (53-64)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hirudin (53-64) is a peptide that is extracted from the salivary glands of medicinal leeches. It has been widely studied for its anticoagulant properties and has been used in various scientific research applications.
Mécanisme D'action
Hirudin (Hirudin (53-64)) is a direct thrombin inhibitor. It binds to the active site of thrombin and prevents it from cleaving fibrinogen into fibrin, which is necessary for blood clot formation. This leads to a decrease in thrombin activity and a reduction in clot formation.
Effets Biochimiques Et Physiologiques
Hirudin (Hirudin (53-64)) has been shown to have several biochemical and physiological effects. It has been shown to inhibit platelet aggregation and adhesion, which can reduce the risk of thrombosis. Additionally, hirudin (Hirudin (53-64)) has been shown to have anti-inflammatory effects, which can reduce tissue damage and promote healing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using hirudin (Hirudin (53-64)) in lab experiments is its specificity for thrombin. This allows for precise control over the coagulation cascade and reduces the risk of off-target effects. Additionally, hirudin (Hirudin (53-64)) has a long half-life, which allows for sustained anticoagulant effects. However, one limitation of using hirudin (Hirudin (53-64)) is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of hirudin (Hirudin (53-64)). One area of research is the development of new direct thrombin inhibitors with improved pharmacokinetic properties. Another area of research is the study of the interactions between hirudin (Hirudin (53-64)) and other anticoagulants, such as heparin. Additionally, hirudin (Hirudin (53-64)) has potential applications in the treatment of cardiovascular diseases and as a therapeutic agent for other conditions, such as inflammation and cancer.
Conclusion
In conclusion, hirudin (Hirudin (53-64)) is a peptide with potent anticoagulant properties that has been widely studied in scientific research. Its specificity for thrombin and long half-life make it a valuable tool for studying the coagulation cascade and platelet function. While its high cost can limit its use in large-scale experiments, there are several future directions for the study of hirudin (Hirudin (53-64)) that have the potential to lead to new therapeutic agents and treatments for a variety of conditions.
Méthodes De Synthèse
Hirudin (Hirudin (53-64)) is synthesized through solid-phase peptide synthesis. This method involves the stepwise addition of protected amino acids to a solid support. The peptide is then cleaved from the solid support and deprotected to yield the final product. This method has been optimized to produce high yields of pure hirudin (Hirudin (53-64)) with minimal impurities.
Applications De Recherche Scientifique
Hirudin (Hirudin (53-64)) has been widely used in scientific research for its anticoagulant properties. It has been used to study the coagulation cascade and the role of thrombin in blood clotting. Hirudin (Hirudin (53-64)) has also been used in studies of platelet function and the interactions between platelets and the coagulation system. Additionally, hirudin (Hirudin (53-64)) has been used in studies of cardiovascular diseases, such as myocardial infarction and stroke.
Propriétés
Numéro CAS |
135546-61-1 |
|---|---|
Nom du produit |
Hirudin (53-64) |
Formule moléculaire |
C68H96N14O26 |
Poids moléculaire |
1525.6 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H96N14O26/c1-6-34(4)56(81-61(100)43(21-25-54(92)93)75-58(97)40(18-22-51(86)87)76-63(102)45(28-36-11-8-7-9-12-36)80-65(104)47(31-55(94)95)73-50(85)32-71-57(96)39(69)30-49(70)84)67(106)82-26-10-13-48(82)66(105)77-42(20-24-53(90)91)59(98)74-41(19-23-52(88)89)60(99)79-46(29-37-14-16-38(83)17-15-37)64(103)78-44(27-33(2)3)62(101)72-35(5)68(107)108/h7-9,11-12,14-17,33-35,39-48,56,83H,6,10,13,18-32,69H2,1-5H3,(H2,70,84)(H,71,96)(H,72,101)(H,73,85)(H,74,98)(H,75,97)(H,76,102)(H,77,105)(H,78,103)(H,79,99)(H,80,104)(H,81,100)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,107,108)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,56-/m0/s1 |
Clé InChI |
VLFYEJLWSPRLPB-NETUVYTNSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N |
Autres numéros CAS |
135546-61-1 |
Séquence |
NGDFEEIPEEYLA |
Synonymes |
hirudin (53-64) hirudin 53-64 hirudin53-64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



